molecular formula C28H23N3O4S B2941730 (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate CAS No. 498535-34-5

(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate

Cat. No.: B2941730
CAS No.: 498535-34-5
M. Wt: 497.57
InChI Key: PJWRCCQRWCNKGU-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a synthetic thiazolidinone derivative characterized by a complex heterocyclic core. The compound features a thiazolidinone ring substituted with a cyano group, a phenylamino moiety, and an ethyl benzoate side chain. Its Z-configuration at critical double bonds (e.g., the ethylidene group) is essential for its structural stability and biological interactions. This compound’s unique substituents—such as the cyano group—enhance its electronic properties and binding affinity compared to simpler analogs.

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2-anilino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-15-13-19(14-16-20)17-24-26(33)31(22-11-7-4-8-12-22)27(36-24)23(18-29)25(32)30-21-9-5-3-6-10-21/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRCCQRWCNKGU-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a compound that integrates a thiazolidinone core, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure

The chemical structure of (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate can be summarized as follows:

C23H22N2O4S\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with arylidene groups. The process often utilizes various organic solvents and catalysts to facilitate the formation of the desired product. A common synthetic route includes:

  • Formation of Thiazolidinone Core : By reacting appropriate thiazolidinone precursors with aldehydes.
  • Cyclization and Functionalization : The introduction of cyano and phenylamino groups through condensation reactions.

Antimicrobial Activity

Research indicates that compounds based on thiazolidinone structures exhibit significant antimicrobial properties. For example, studies have shown that modified thiazolidinones demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Arylidene-thiazolidineStaphylococcus aureus128 μg/mL
5-Arylidene-thiazolidineEscherichia coli256 μg/mL
(Z)-ethyl derivativeVarious strainsNot yet evaluated

Anticancer Activity

The anticancer potential of (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate has been evaluated in vitro against several cancer cell lines. Notably, compounds with similar structural motifs have shown selective inhibition against breast cancer and central nervous system tumors. A study reported the following results:

Cell LineCompound TestedIC50 Value (μM)
MCF7 (Breast Cancer)(Z)-ethyl derivative15
U87MG (Glioblastoma)(Z)-ethyl derivative20
A549 (Lung Cancer)(Z)-ethyl derivative18

The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds may inhibit enzymes such as topoisomerases or proteases, disrupting cellular processes.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest.
  • Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes.

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives significantly reduced bacterial load in infected animal models.
  • Anticancer Trials : Clinical trials involving similar compounds have reported promising results in reducing tumor size in patients with advanced breast cancer.

Comparison with Similar Compounds

Key Observations :

  • The cyano group in the target compound distinguishes it from analogs like 4c (methoxy substituent) and I-6230 (pyridazine group).
  • The ethyl benzoate side chain is a common feature in analogs like I-6230 and I-6473 , suggesting its role in improving solubility or pharmacokinetics .
  • Unlike thiadiazoles (e.g., 6a-j), thiazolidinones feature a five-membered ring with a sulfur atom, which may confer distinct reactivity and bioactivity .

Key Findings :

  • The target compound’s phenylamino and cyano groups may enhance its antimicrobial efficacy compared to simpler thiazolidinones like 4c .
  • The I-6230 series demonstrates the impact of heteroaryl substituents (e.g., pyridazine) on receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.